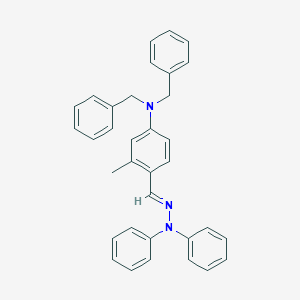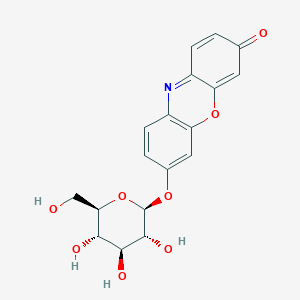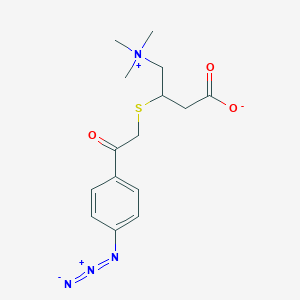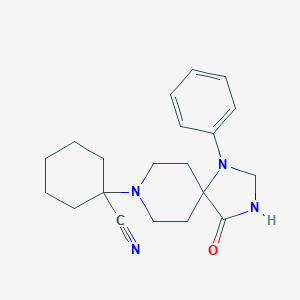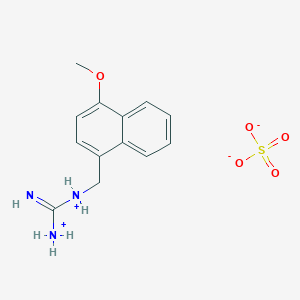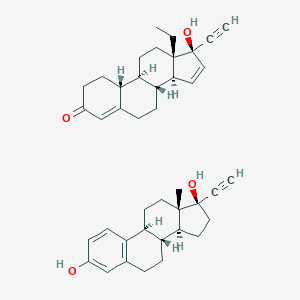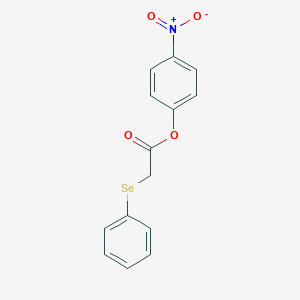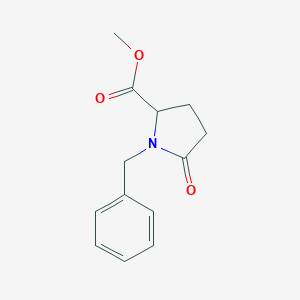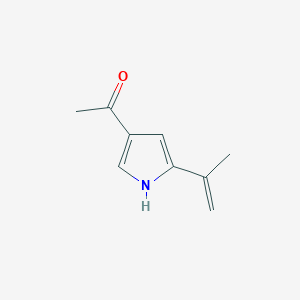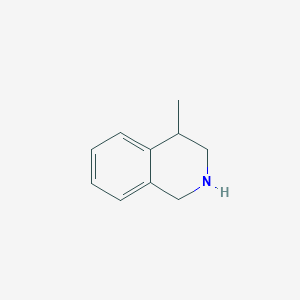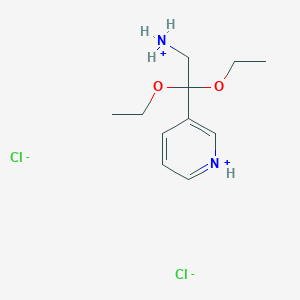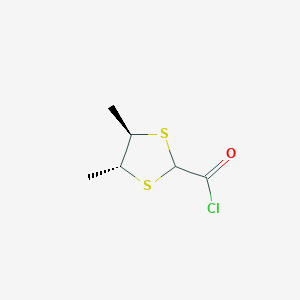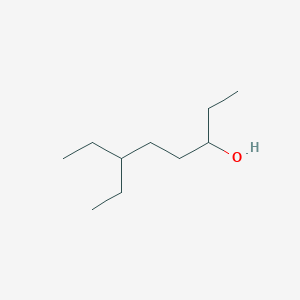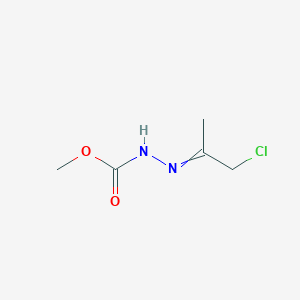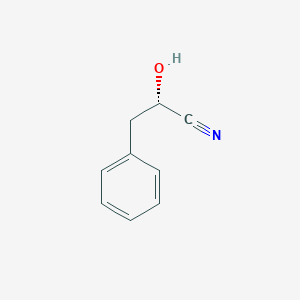
(S)-alpha-Hydroxybenzenepropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-alpha-Hydroxybenzenepropanenitrile, also known as mandelic acid, is a chiral aromatic alpha-hydroxy acid that is widely used in the pharmaceutical and cosmetic industries. It has been studied extensively due to its unique properties and potential therapeutic applications. In
Aplicaciones Científicas De Investigación
(S)-alpha-Hydroxybenzenepropanenitrile has been extensively studied for its potential therapeutic applications. It has been found to possess antibacterial, antiviral, and anti-inflammatory properties. It has also been shown to have potential as an analgesic, antitumor, and antifungal agent. In addition, (S)-alpha-Hydroxybenzenepropanenitrile has been used in the cosmetic industry as a skin lightening agent.
Mecanismo De Acción
The exact mechanism of action of (S)-alpha-Hydroxybenzenepropanenitrile is not fully understood. However, it is believed to work by inhibiting the synthesis of cell wall components in bacteria, interfering with the replication of viruses, and reducing inflammation by inhibiting the production of prostaglandins. It has also been shown to induce apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
(S)-alpha-Hydroxybenzenepropanenitrile has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of gamma-aminobutyric acid (GABA), a neurotransmitter that plays a role in regulating anxiety and mood. It has also been shown to increase the levels of dopamine, a neurotransmitter that plays a role in regulating reward and motivation. In addition, (S)-alpha-Hydroxybenzenepropanenitrile has been shown to reduce the levels of glutamate, a neurotransmitter that plays a role in excitatory signaling in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(S)-alpha-Hydroxybenzenepropanenitrile has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal storage conditions and can be easily synthesized in large quantities. However, (S)-alpha-Hydroxybenzenepropanenitrile has some limitations for lab experiments. It is a weak acid and can be difficult to dissolve in water. It also has a low solubility in organic solvents, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on (S)-alpha-Hydroxybenzenepropanenitrile. One direction is to explore its potential as an antitumor agent. Another direction is to investigate its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of (S)-alpha-Hydroxybenzenepropanenitrile and its potential applications in the pharmaceutical and cosmetic industries.
Métodos De Síntesis
(S)-alpha-Hydroxybenzenepropanenitrile can be synthesized through various methods, including the oxidation of (S)-phenylglycine, the hydrolysis of mandelonitrile, and the reduction of benzoylformic acid. The most commonly used method is the hydrolysis of mandelonitrile using hydrochloric acid. The resulting (S)-alpha-Hydroxybenzenepropanenitrile acid is then purified through recrystallization.
Propiedades
Número CAS |
106863-50-7 |
|---|---|
Nombre del producto |
(S)-alpha-Hydroxybenzenepropanenitrile |
Fórmula molecular |
C9H9NO |
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
(2S)-2-hydroxy-3-phenylpropanenitrile |
InChI |
InChI=1S/C9H9NO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9,11H,6H2/t9-/m0/s1 |
Clave InChI |
GOOUUOYVIYFDBL-VIFPVBQESA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H](C#N)O |
SMILES |
C1=CC=C(C=C1)CC(C#N)O |
SMILES canónico |
C1=CC=C(C=C1)CC(C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



